3-Methyl-2-penten-1-ol chemical properties
3-Methyl-2-penten-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2-penten-1-ol
Introduction
3-Methyl-2-penten-1-ol is an unsaturated alcohol of interest in the fields of organic synthesis, flavor and fragrance chemistry, and materials science. As a primary allylic alcohol, its chemical behavior is dictated by the interplay between the hydroxyl group and the adjacent carbon-carbon double bond. This unique structural motif confers enhanced reactivity and provides a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive examination of its chemical and physical properties, spectroscopic profile, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The molecule exists as two geometric isomers, (E) and (Z), whose properties and reactivity can differ.
Section 1: Chemical Identity and Physical Properties
Accurate identification and understanding of the physical properties of 3-methyl-2-penten-1-ol are foundational for its application in research and development. The molecule's identity is established by its molecular formula, weight, and unique registry numbers for each isomer.
While extensive experimental data on the physical properties of 3-methyl-2-penten-1-ol is not widely published, computational models provide reliable estimates. These properties are crucial for designing reaction conditions, purification protocols, and safe handling procedures.
Table 1: Chemical Identifiers for 3-Methyl-2-penten-1-ol
| Identifier | (E)-3-methylpent-2-en-1-ol | (Z)-3-methylpent-2-en-1-ol | General |
|---|---|---|---|
| IUPAC Name | (2E)-3-methylpent-2-en-1-ol[1] | (2Z)-3-methylpent-2-en-1-ol[2] | 3-methylpent-2-en-1-ol[3] |
| CAS Number | 2747-48-0[1][3] | 30804-75-2[2] | 30801-95-7[3] |
| Molecular Formula | C₆H₁₂O[1][3] | C₆H₁₂O[2] | C₆H₁₂O[3] |
| Molecular Weight | 100.16 g/mol [1] | 100.16 g/mol [2] | 100.16 g/mol [3] |
| InChIKey | QFXSWGXWZXSGLC-GQCTYLIASA-N[1] | QFXSWGXWZXSGLC-XQRVVYSFSA-N[2] | QFXSWGXWZXSGLC-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC/C(=C/CO)/C[1] | CC/C(=C\CO)/C[2] | CCC(=CCO)C[3] |
Table 2: Computed Physical Properties of 3-Methyl-2-penten-1-ol
| Property | Value (Computed) | Source |
|---|---|---|
| XLogP3-AA (LogP) | 1.5 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2] |
| Complexity | 64.6 | PubChem[1][2] |
Figure 1: Molecular structures of (E) and (Z) isomers.
Section 2: Spectroscopic Analysis (Predicted)
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. In the absence of publicly available experimental spectra for 3-methyl-2-penten-1-ol, this section provides a predictive analysis based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic, alcohol, allylic, and alkyl protons. Key differentiating features between the (E) and (Z) isomers would be the precise chemical shift of the vinylic proton and the allylic CH₂ group due to differing anisotropic effects.
Table 3: Predicted ¹H NMR Chemical Shifts for 3-Methyl-2-penten-1-ol (Solvent: CDCl₃)
| Proton Environment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| -OH | 1.0 - 2.5 | Broad Singlet | - | Exchangeable proton; shift is concentration-dependent. |
| -C=CH- | 5.3 - 5.5 | Triplet | ~7 | Vinylic proton, deshielded by the double bond. Coupled to the allylic CH₂-OH. |
| -CH₂-OH | ~4.1 | Doublet | ~7 | Allylic methylene protons adjacent to oxygen, deshielded. Coupled to the vinylic proton. |
| -CH₂-CH₃ | 2.0 - 2.2 | Quartet | ~7.5 | Methylene protons adjacent to the double bond. Coupled to the terminal methyl group. |
| =C-CH₃ | ~1.7 | Singlet | - | Methyl group attached to the double bond. |
| -CH₂-CH₃ | ~1.0 | Triplet | ~7.5 | Terminal methyl protons of the ethyl group. Coupled to the adjacent methylene group. |
¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Table 4: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-2-penten-1-ol (Solvent: CDCl₃)
| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C=C-CH₃ | 138 - 142 | Quaternary sp² carbon of the double bond. |
| C=CH | 122 - 126 | Tertiary sp² carbon of the double bond.[4] |
| -CH₂-OH | 58 - 62 | sp³ carbon bonded to oxygen, deshielded.[4] |
| -CH₂-CH₃ | ~29 | sp³ carbon of the ethyl group. |
| =C-CH₃ | 12 - 16 | sp³ carbon of the methyl group on the double bond. |
| -CH₂-CH₃ | ~13 | sp³ carbon of the terminal methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for 3-methyl-2-penten-1-ol is expected to show characteristic absorption bands for the hydroxyl group, the carbon-carbon double bond, and various C-H bonds.
Table 5: Predicted IR Spectroscopy Bands for 3-Methyl-2-penten-1-ol
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of a hydrogen-bonded alcohol. |
| sp³ C-H Stretch | 2850 - 3000 | Medium-Strong | From methyl and methylene groups. |
| sp² C-H Stretch | 3010 - 3090 | Medium | From the vinylic C-H bond. |
| C=C Stretch | 1665 - 1675 | Medium, Weak | Alkene double bond stretch. |
| C-O Stretch | 1000 - 1260 | Strong | Primary alcohol C-O bond stretch. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For 3-methyl-2-penten-1-ol (MW = 100.16), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation pathways for allylic alcohols include loss of water (M-18), loss of an ethyl group (M-29), and cleavage of the C-C bond alpha to the oxygen. The NIST Mass Spectrometry Data Center lists top peaks at m/z values of 71, 41, and 39.[1]
Section 3: Synthesis and Reactivity
Plausible Synthesis Pathway
A common and effective method for synthesizing a primary allylic alcohol like 3-methyl-2-penten-1-ol is through the selective reduction of the corresponding α,β-unsaturated aldehyde, 3-methyl-2-pentenal. The aldehyde precursor can be synthesized via a self-condensation reaction of propanal.
Figure 2: A two-step synthesis workflow.
Experimental Protocol: Synthesis via Reduction
This protocol describes a laboratory-scale synthesis of 3-methyl-2-penten-1-ol from 3-methyl-2-pentenal.
Objective: To synthesize 3-methyl-2-penten-1-ol by reducing the aldehyde functional group of 3-methyl-2-pentenal.
Materials:
-
3-methyl-2-pentenal (1.0 eq)
-
Sodium borohydride (NaBH₄) (0.3 eq)
-
Ethanol (or Methanol), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-pentenal in ethanol under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition rate should be controlled to maintain the temperature below 10 °C.
-
Causality: NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the carbon-carbon double bond.[5] The reaction is exothermic, necessitating cooling to prevent side reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and decompose the borate complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by fractional distillation or column chromatography to yield pure 3-methyl-2-penten-1-ol.
Core Reactivity Principles
As an allylic alcohol, 3-methyl-2-penten-1-ol exhibits enhanced reactivity at both the hydroxyl group and the allylic position.[6]
-
Substitution Reactions: The hydroxyl group can be readily substituted by halides (e.g., using HBr or SOCl₂). These reactions often proceed via an SN1 mechanism due to the formation of a resonance-stabilized allylic carbocation.[7] This intermediate allows for the distribution of positive charge across two carbon atoms, significantly lowering the activation energy for nucleophilic attack.
Figure 3: Resonance stabilization in an allylic substitution reaction.
-
Oxidation: Selective oxidation of the primary alcohol can be achieved using reagents like manganese(IV) oxide (MnO₂), which is particularly effective for oxidizing allylic and benzylic alcohols, to yield the corresponding α,β-unsaturated aldehyde, 3-methyl-2-pentenal.[8]
-
Epoxidation: The double bond can undergo epoxidation. The presence of the allylic hydroxyl group can direct the stereochemistry of the epoxidation, especially with reagents like m-CPBA or in metal-catalyzed systems (e.g., using vanadium complexes), often leading to high diastereoselectivity.[9]
-
Deprotonation: As a typical alcohol, it can be deprotonated by a strong base (e.g., NaH) to form a reactive alkoxide anion, which can then be used as a nucleophile in reactions like Williamson ether synthesis.[6]
Section 4: Applications and Biological Relevance
Unsaturated C6-alcohols are significant components in the flavor and fragrance industry, often contributing to green, fruity, or floral notes. While specific sensory data for 3-methyl-2-penten-1-ol is not widely documented, related compounds like prenol (3-methyl-2-buten-1-ol) are used in lavender compositions and fruit flavors.[10] It is plausible that 3-methyl-2-penten-1-ol could be explored as a modifier in fragrance compositions, contributing to complex aroma profiles.
In the context of drug development and organic synthesis, the dual functionality of 3-methyl-2-penten-1-ol makes it a valuable building block. The reactive centers can be manipulated selectively to introduce new functional groups and build molecular complexity, making it a potential intermediate in the synthesis of natural products or pharmaceutical agents.
Section 5: Safety and Handling
Based on GHS classifications, 3-methyl-2-penten-1-ol is considered a hazardous substance.[1][3]
-
Physical Hazards: Flammable liquid and vapor (GHS Category 3).[1][3] Keep away from heat, sparks, open flames, and other ignition sources.
-
Health Hazards:
Handling and Storage:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ground and bond containers when transferring material to prevent static discharge.
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